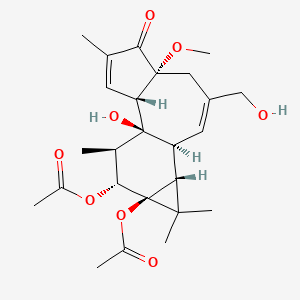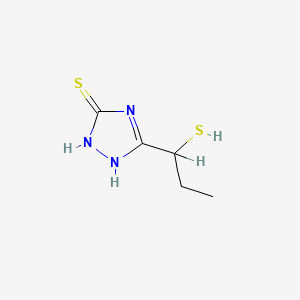
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione is a chemical compound known for its unique structure and properties It contains a triazoline ring, which is a five-membered ring with three nitrogen atoms, and a mercaptopropyl group, which includes a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-mercaptopropylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The triazoline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce a variety of triazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione involves its interaction with molecular targets through its mercapto and triazoline groups. The mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The triazoline ring can interact with various biological molecules, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-1-propanol: Contains a mercapto group and a hydroxyl group, used in similar applications but lacks the triazoline ring.
3-Mercaptopropyltriethoxysilane: Used in surface modification and as a coupling agent, also contains a mercapto group but has different functional groups.
Uniqueness
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione is unique due to the presence of both the mercapto group and the triazoline ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
25366-57-8 |
|---|---|
Molekularformel |
C5H9N3S2 |
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
5-(1-sulfanylpropyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C5H9N3S2/c1-2-3(9)4-6-5(10)8-7-4/h3,9H,2H2,1H3,(H2,6,7,8,10) |
InChI-Schlüssel |
WRTDDOBYHLKUTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC(=S)NN1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


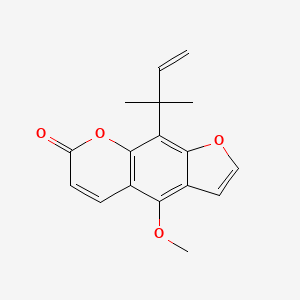
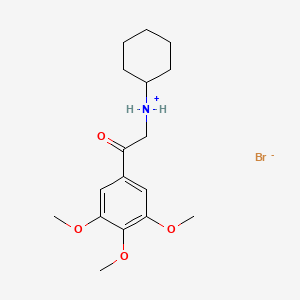
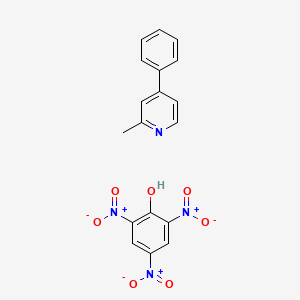
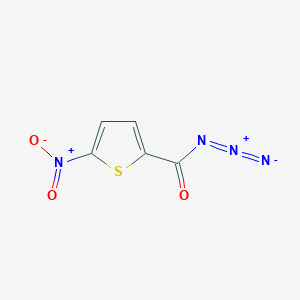

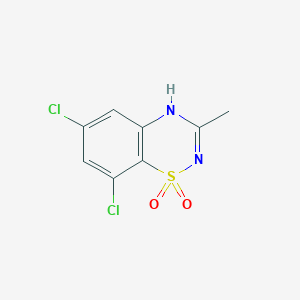
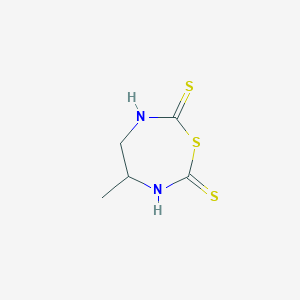
silane](/img/structure/B14700649.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
